molecular formula C16H12N2O6 B11580729 Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate CAS No. 444066-75-5

Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B11580729
CAS No.: 444066-75-5
M. Wt: 328.28 g/mol
InChI Key: HOLXJSURQUQCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and quinoline rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a furan derivative. The key steps include:

    Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of the Quinoline-Oxy Intermediate: The nitrated quinoline is then reacted with a suitable alkylating agent to form the quinoline-oxy intermediate.

    Coupling with Furan Derivative: The quinoline-oxy intermediate is coupled with a furan-2-carboxylate derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group on the quinoline ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections.

    Materials Science: The compound’s unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or nitro group reduction.

Mechanism of Action

The mechanism of action of methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is likely related to its ability to interact with biological molecules through its nitro and quinoline groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety can intercalate with DNA or interact with enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{[(6-aminoquinolin-8-yl)oxy]methyl}furan-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-{[(6-chloroquinolin-8-yl)oxy]methyl}furan-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Additionally, the combination of furan and quinoline rings in its structure provides unique electronic properties that can be exploited in various applications.

Properties

CAS No.

444066-75-5

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C16H12N2O6/c1-22-16(19)13-5-4-12(24-13)9-23-14-8-11(18(20)21)7-10-3-2-6-17-15(10)14/h2-8H,9H2,1H3

InChI Key

HOLXJSURQUQCAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC=N3

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.